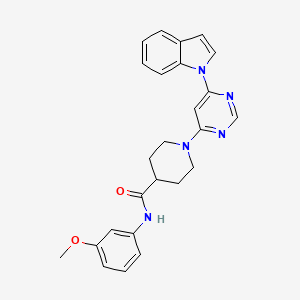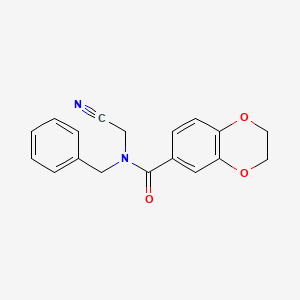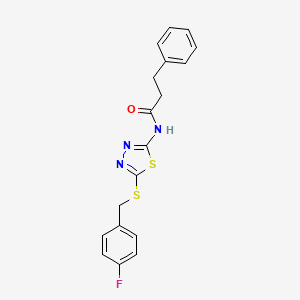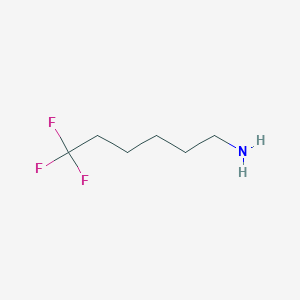
3-(4-Fluorophenyl)-5-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluorophenyl)-5-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, also known as FMOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Anticancer Activity
Research on derivatives closely related to the mentioned compound has demonstrated significant anticancer activity. For instance, the synthesis and evaluation of 1,2,4-oxadiazole derivatives have shown promising results against various human cancer cell lines, including breast, lung, and prostate cancer cells. These studies suggest that derivatives of 1,2,4-oxadiazole possess potential as anticancer agents due to their ability to inhibit cancer cell growth (T. Yakantham, R. Sreenivasulu, R. Raju, 2019).
Nonlinear Optical Properties
Another application of 1,2,4-oxadiazole derivatives, including those with methoxy and fluoro substituents, is in the field of nonlinear optics. Studies have shown that these compounds exhibit optical limiting behavior, making them suitable for applications in optoelectronics. This property is crucial for developing devices that protect sensors and human eyes from damage caused by intense light sources (B. Chandrakantha, A. Isloor, R. Philip, M. Mohesh, P. Shetty, A. M. Vijesh, 2011).
Nematocidal Activity
Derivatives of 1,2,4-oxadiazole have also been explored for their nematocidal activity. Novel derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and shown to exhibit significant activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease. This research indicates the potential of 1,2,4-oxadiazole derivatives as lead compounds for developing new nematicides (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).
Antimicrobial and Anti-inflammatory Agents
Additionally, studies have synthesized new oxadiazole derivatives with antimicrobial and anti-inflammatory properties. These compounds have been found to possess significant activity against various bacterial and fungal pathogens, as well as promising anti-inflammatory and analgesic activities. Such findings underscore the versatility of 1,2,4-oxadiazole derivatives in the development of new pharmaceutical agents (G. C. Ramaprasad, B. Kalluraya, B. Sunil Kumar, S. Mallya, 2013).
properties
IUPAC Name |
3-(4-fluorophenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-24-15-4-2-3-13(9-15)16-11-26-18(21-16)10-17-22-19(23-25-17)12-5-7-14(20)8-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERDXBQHHZZUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2653485.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)


![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)


